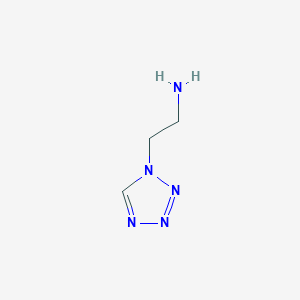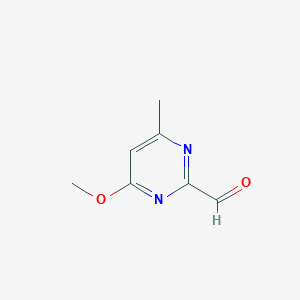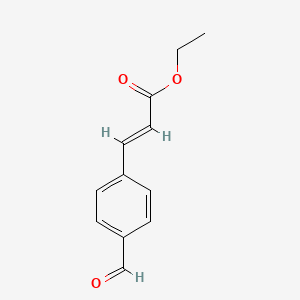
(E)-Ethyl 3-(4-formylphenyl)acrylate
Übersicht
Beschreibung
“(E)-Ethyl 3-(4-formylphenyl)acrylate” is a chemical compound with the molecular formula C12H12O3 . It has a molecular weight of 204.08 . The IUPAC name for this compound is ethyl (E)-3- (4-formylphenyl)prop-2-enoate .
Molecular Structure Analysis
The molecular structure of “(E)-Ethyl 3-(4-formylphenyl)acrylate” consists of an ethyl ester group (ethoxy carbonyl), a phenyl ring with a formyl group (aldehyde), and a carbon-carbon double bond in the E configuration .Physical And Chemical Properties Analysis
“(E)-Ethyl 3-(4-formylphenyl)acrylate” has a density of 1.1±0.1 g/cm3 . Its boiling point is 346.6±25.0 °C at 760 mmHg . The melting point information is not available .Wissenschaftliche Forschungsanwendungen
1. Use in Synthesis of Kinase Inhibitors and Organic Compounds
- A novel approach utilizing (E)-Ethyl 3-(4-formylphenyl)acrylate and its analogues in the synthesis of intermediates for Aurora 2 kinase inhibitors has been developed. This method involves a one-pot, three-component Wittig–SNAr reaction, highlighting the compound's utility in creating new C(sp2)–N bonds and C(sp2)–C(sp2) double bonds in a water-based, metal-free environment, contributing significantly to the field of medicinal chemistry (Xu et al., 2015).
2. Development of Fluorescent and Anticancer Compounds
- Research on ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate, a related compound, has led to the stereoselective synthesis of E, E / E, Z isomers. These isomers have demonstrated distinctive fluorescent properties and selective anti-cancer activity against human nasopharyngeal carcinoma, showcasing the potential of these compounds in developing advanced diagnostic and therapeutic agents (Irfan et al., 2021).
3. Supramolecular Assembly and Material Science Applications
- The isomers of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, similar in structure to (E)-Ethyl 3-(4-formylphenyl)acrylate, have been synthesized and characterized for their potential in creating supramolecular networks. These networks are governed by hydrogen bonds and π⋯π stacking interactions, revealing possibilities in material science for stabilizing self-assembly processes and molecular conformations (Matos et al., 2016).
4. Catalysis and Polymer Science
- The compound and its related derivatives have been explored in the field of catalysis and polymer science. For example, research on palladium-catalyzed synthesis involving similar acrylates has provided insights into the production of branched, carboxylic acid-functionalized polyolefin materials, which are significant for industrial applications (Dai & Chen, 2018).
5. Synthesis of Corrosion Inhibitors
- Chalcone derivatives, such as (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetateand related compounds, have been studied for their effects on mild steel corrosion inhibition in acidic solutions. These derivatives demonstrate high inhibition activities, adhering to the Langmuir adsorption model and acting as mixed type inhibitors. This research indicates the potential of (E)-Ethyl 3-(4-formylphenyl)acrylate analogues in developing advanced corrosion inhibitors (Lgaz et al., 2017).
6. Development of Dual pH and Temperature Responsive Polymeric Sensors
- Research involving the synthesis of monomers like 2-{5-[4-((4-nitrophenyl)diazenyl)phenyl]-1,3,4-oxadiazol-2-ylthio}ethyl acrylate, which are structurally related to (E)-Ethyl 3-(4-formylphenyl)acrylate, has led to the creation of dual pH and temperature-responsive polymeric sensors. These sensors exhibit unique properties in different pH and temperature conditions, suggesting their potential applications in environmental sensing and diagnostics (Eftekhari‐Sis & Ghahramani, 2015).
7. Polymer Blending and Environmental Biodegradation
- Ethylene-butyl acrylate copolymers, which can incorporate acrylate derivatives like (E)-Ethyl 3-(4-formylphenyl)acrylate, have been blended with thermoplastic starch to create materials with potential environmental biodegradation applications. These blends have been characterized and analyzed for bacterial biodegradation, highlighting the role of such compounds in developing sustainable materials (Morro et al., 2016).
Eigenschaften
IUPAC Name |
ethyl (E)-3-(4-formylphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-9H,2H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLYUOHNLZBHKB-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Ethyl 3-(4-formylphenyl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



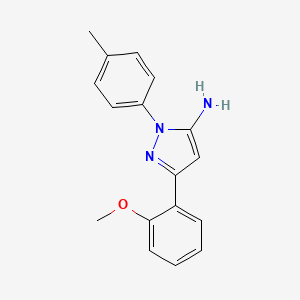
![[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B3306362.png)
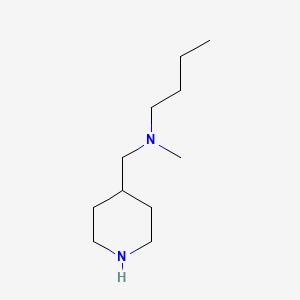


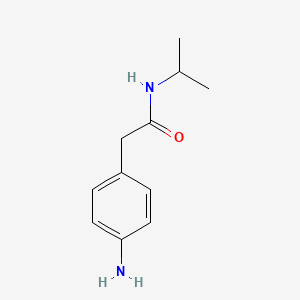
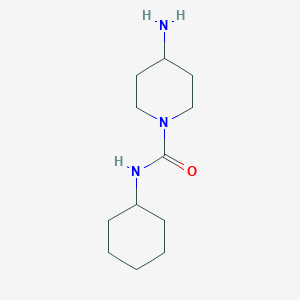
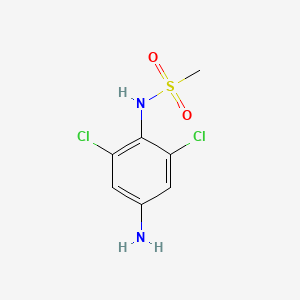
![[(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B3306403.png)
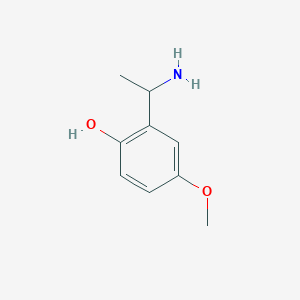
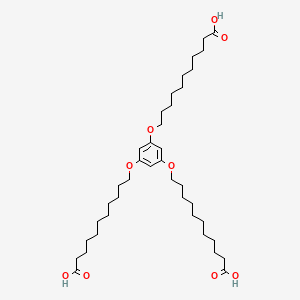
![1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]-](/img/structure/B3306432.png)
